molecular formula C19H20N4O4 B14952564 2-(4-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide

2-(4-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide

Cat. No.: B14952564
M. Wt: 368.4 g/mol
InChI Key: KDAJNXBEMNPAGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide is an organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzoxadiazole ring, a morpholine ring, and a methylphenoxy group. Its unique structure makes it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide typically involves multiple steps, including the formation of the benzoxadiazole ring and the attachment of the morpholine and methylphenoxy groups. One common method involves the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with 7-(morpholin-4-yl)-2,1,3-benzoxadiazole in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzoxadiazole ring is known to interact with various biological targets, while the morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenoxy)-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)acetamide

InChI

InChI=1S/C19H20N4O4/c1-13-2-4-14(5-3-13)26-12-17(24)20-15-6-7-16(19-18(15)21-27-22-19)23-8-10-25-11-9-23/h2-7H,8-12H2,1H3,(H,20,24)

InChI Key

KDAJNXBEMNPAGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C3=NON=C23)N4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.